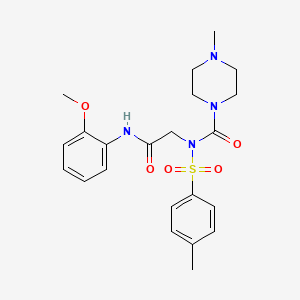

N-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

N-(2-((2-Methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a methyl group and a tosyl (p-toluenesulfonyl) moiety. The compound includes a 2-methoxyphenylamino-2-oxoethyl side chain, which distinguishes it from analogs through the ortho-methoxy substitution on the phenyl ring.

Properties

IUPAC Name |

N-[2-(2-methoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5S/c1-17-8-10-18(11-9-17)32(29,30)26(22(28)25-14-12-24(2)13-15-25)16-21(27)23-19-6-4-5-7-20(19)31-3/h4-11H,12-16H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFPPMSYHOMKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2OC)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-(2-methoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide, primarily targets Matrix Metalloproteinases (MMPs) . MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, which is a key process in angiogenesis. More specifically, MMP-9 and MT1-MMP directly regulate angiogenesis.

Mode of Action

The compound binds selectively to proMMP-9, a form of MMP-9. This binding prevents the association of proMMP-9 with the α4β1 integrin and CD44, resulting in the dissociation of the epidermal growth factor receptor (EGFR) from the β1 integrin subunit and CD44. This interaction disrupts the normal functioning of these proteins, thereby inhibiting angiogenesis.

Biochemical Pathways

The compound affects the angiogenesis pathway by inhibiting the activity of MMPs. MMPs facilitate angiogenesis by degrading the extracellular matrix, allowing endothelial cells to invade and form new blood vessels. By inhibiting MMPs, the compound prevents this process, thereby inhibiting angiogenesis.

Result of Action

The primary result of the compound’s action is the inhibition of angiogenesis . By preventing the degradation of the extracellular matrix by MMPs, the compound inhibits the formation of new blood vessels. This could potentially limit the growth of tumors, as they require a blood supply to grow.

Comparison with Similar Compounds

Structural Similarities and Key Variations

The compound belongs to a broader class of N-(2-[(substituted phenyl)amino]-2-oxoethyl)piperazine carboxamides. Key analogs include:

Key Observations :

- Substituent Position: The target compound’s 2-methoxyphenyl group differentiates it from analogs with para-substitutions (e.g., 4-methoxy in , 4-chloro in ).

- Piperazine Modifications: The 4-methyl and tosyl groups on the piperazine ring enhance steric bulk and electron-withdrawing properties, which may affect solubility and metabolic stability compared to non-tosylated analogs like 4s .

- Biological Activity : Analogs such as 4s exhibit local anesthetic activity (tested via corneal reflex and skin infiltration assays), suggesting that the carboxamide-piperazine scaffold has pharmacological relevance. However, the tosyl group’s role in the target compound remains uncharacterized .

Pharmacological and Receptor Binding Insights

- Serotonin Receptor Antagonism : highlights that 2-methoxyphenyl-substituted piperazines (e.g., p-MPPI and p-MPPF) act as competitive 5-HT₁ₐ receptor antagonists. The target compound’s ortho-methoxy group may similarly influence receptor interactions, though its efficacy requires validation .

- Local Anesthetic Activity : Analogs like 4s (4-chlorophenyl) and 4n (4-methoxyphenyl) demonstrate dose-dependent local anesthetic effects, implying that electronic properties (e.g., electron-withdrawing Cl vs. electron-donating OMe) modulate potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.